Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)- Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)-
Brand Name: Vulcanchem
CAS No.: 15492-52-1
VCID: VC21019368
InChI: InChI=1S/3C11H20O2.Yb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Yb]
Molecular Formula: C33H57O6Yb
Molecular Weight: 722.8 g/mol

Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)-

CAS No.: 15492-52-1

Cat. No.: VC21019368

Molecular Formula: C33H57O6Yb

Molecular Weight: 722.8 g/mol

* For research use only. Not for human or veterinary use.

Ytterbium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO,kappaO')-, (OC-6-11)- - 15492-52-1

Specification

CAS No. 15492-52-1
Molecular Formula C33H57O6Yb
Molecular Weight 722.8 g/mol
IUPAC Name 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;ytterbium(3+)
Standard InChI InChI=1S/3C11H20O2.Yb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
Standard InChI Key KACMHCBXMZUMQV-UHFFFAOYSA-K
Isomeric SMILES CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Yb]
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Yb]
Canonical SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Yb+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator